![molecular formula C11H8BrF2N3O B15226336 2-Bromo-7-(3,5-difluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15226336.png)
2-Bromo-7-(3,5-difluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-(3,5-difluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their versatile chemical properties and potential biological activities
Preparation Methods
The synthesis of 2-Bromo-7-(3,5-difluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3,5-difluorophenol with 2-bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) can yield the desired compound. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Bromo-7-(3,5-difluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-Bromo-7-(3,5-difluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design due to its ability to interact with various biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-Bromo-7-(3,5-difluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-Bromo-7-(3,5-difluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole include other triazole derivatives such as:
1,2,4-Triazole: Known for its wide range of biological activities.
1,2,3-Triazole: Another isomer with distinct chemical properties.
Fluconazole: A well-known antifungal agent containing a triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other triazole derivatives.
Properties
Molecular Formula |
C11H8BrF2N3O |
|---|---|
Molecular Weight |
316.10 g/mol |
IUPAC Name |
2-bromo-7-(3,5-difluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole |
InChI |
InChI=1S/C11H8BrF2N3O/c12-11-15-10-9(1-2-17(10)16-11)18-8-4-6(13)3-7(14)5-8/h3-5,9H,1-2H2 |
InChI Key |
MGERADVDYZUWRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=N2)Br)C1OC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


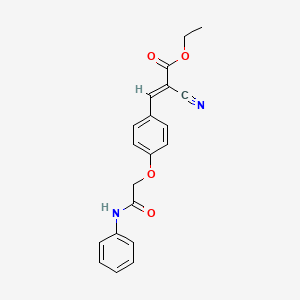
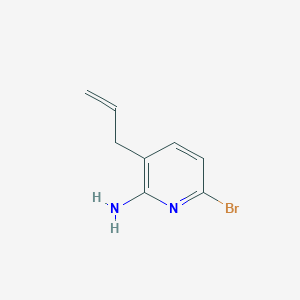
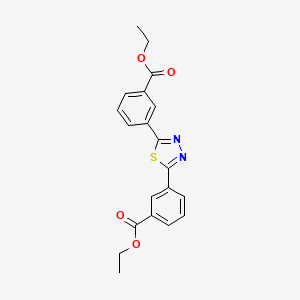
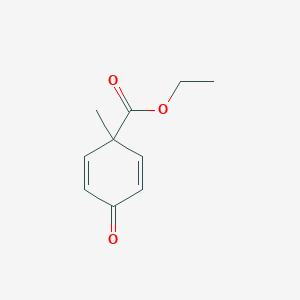
![(S)-3-Azaspiro[5.5]undecan-8-amine](/img/structure/B15226294.png)

![Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B15226303.png)
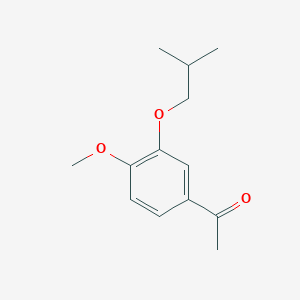

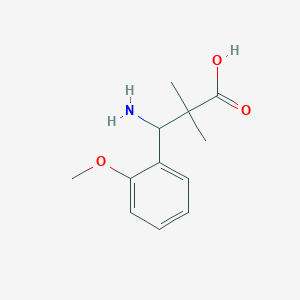

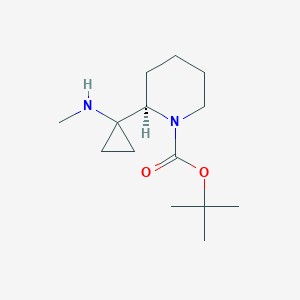
![3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B15226356.png)

